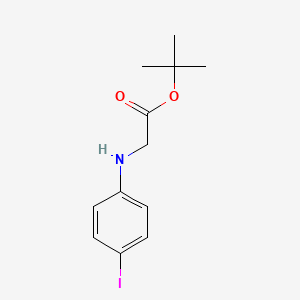

tert-butyl 2-(4-iodoanilino)acetate

Beschreibung

tert-Butyl 2-(4-iodoanilino)acetate is a tert-butyl ester derivative featuring a 4-iodoanilino group attached to an acetate backbone. The tert-butyl group confers steric bulk, enhancing stability and influencing reactivity in synthetic applications. The iodine atom at the para position of the aniline moiety may serve as a heavy halogen substituent, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or acting as a directing group in electrophilic substitutions. The analysis herein is extrapolated from structurally related tert-butyl esters documented in the sources.

Eigenschaften

Molekularformel |

C12H16INO2 |

|---|---|

Molekulargewicht |

333.16 g/mol |

IUPAC-Name |

tert-butyl 2-(4-iodoanilino)acetate |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |

InChI-Schlüssel |

AJEQRAKAMKALBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-iodoanilino)acetate typically involves the reaction of 4-iodoaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-(4-iodoanilino)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amino group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by a phenyl group .

Wissenschaftliche Forschungsanwendungen

tert-butyl 2-(4-iodoanilino)acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be employed in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-iodoanilino)acetate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would involve interaction with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on tert-butyl esters with analogous aromatic substituents, emphasizing molecular features, hazards, and applications derived from the evidence.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Reactivity: Halogenated Derivatives (e.g., 4-bromophenyl): Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution or cross-coupling reactions, as seen in its use for synthesizing biaryl amides . The iodine in tert-butyl 2-(4-iodoanilino)acetate may offer similar utility but with slower reaction kinetics due to iodine’s larger atomic radius. Amino Derivatives (e.g., 4-aminophenoxy): The amino group enhances nucleophilicity, enabling amide bond formation or diazotization. However, amino-containing compounds in the evidence lack detailed hazard profiles . Aldehyde-Containing Derivatives (e.g., 3-formylphenoxy): The formyl group supports condensation reactions (e.g., Schiff base formation) but introduces hazards like respiratory irritation (H335) .

Hazard Profiles: Compounds with formyl or methoxy groups exhibit higher hazard diversity (e.g., skin/eye irritation, respiratory risks) compared to brominated analogs, which lack explicit hazard data in the evidence .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.